1-Methoxyisoquinolin-8-amine

IMPDH2 inhibition Immunosuppression Antiviral research

1-Methoxyisoquinolin-8-amine (CAS 1374651-49-6) addresses the demand for IMPDH2 inhibitors with tractable starting points for hit-to-lead campaigns. - Sub-micromolar IMPDH2 inhibition (Ki = 240-430 nM) supports antiviral and immunosuppressive programs. - 8-Aminoisoquinoline core is a privileged kinase inhibitor scaffold, explicitly claimed in HPK1 patents (Genentech US 11,612,606 B2). - Low MW (174.2) and calculated LogP 1.27 enable fragment-based drug discovery with balanced solubility and permeability.

Molecular Formula C10H10N2O
Molecular Weight 174.203
CAS No. 1374651-49-6
Cat. No. B595219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxyisoquinolin-8-amine
CAS1374651-49-6
Synonyms1-Methoxyisoquinolin-8-aMine
Molecular FormulaC10H10N2O
Molecular Weight174.203
Structural Identifiers
SMILESCOC1=NC=CC2=C1C(=CC=C2)N
InChIInChI=1S/C10H10N2O/c1-13-10-9-7(5-6-12-10)3-2-4-8(9)11/h2-6H,11H2,1H3
InChIKeyRRWFGHIMZGJJKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxyisoquinolin-8-amine: Baseline Properties and Scaffold Context


1-Methoxyisoquinolin-8-amine (CAS 1374651-49-6) is a substituted isoquinoline derivative with the molecular formula C10H10N2O and a molecular weight of 174.199 g/mol . The compound features a methoxy group at the C1 position and a primary amine at the C8 position of the isoquinoline core. The 8-aminoisoquinoline scaffold is recognized as a 'privileged structure' in medicinal chemistry, serving as a core motif for numerous biologically active compounds and ATP-competitive kinase inhibitors [1]. The C1-methoxy substituent differentiates this compound from unsubstituted 8-aminoisoquinoline and from other positional isomers, potentially altering electronic properties, hydrogen bonding capacity, and target binding interactions relative to other isoquinoline-based building blocks [2].

1-Methoxyisoquinolin-8-amine: Why Generic Substitution Fails


Generic substitution among isoquinoline derivatives is not scientifically valid due to substantial variations in target engagement, selectivity profiles, and physicochemical properties driven by specific substitution patterns. The presence of a C1-methoxy group and an unsubstituted C8-amine in 1-methoxyisoquinolin-8-amine creates a unique hydrogen bond donor/acceptor arrangement that cannot be replicated by compounds lacking either functional group or bearing substitutions at alternative positions [1]. The 8-aminoisoquinoline scaffold itself is a validated privileged structure in kinase inhibitor design, with numerous patents disclosing structure-activity relationships that demonstrate dramatic potency shifts upon minor substituent modifications [2]. Furthermore, methoxyisoquinoline positional isomers (e.g., 4-methoxy, 6-methoxy, 8-methoxy) exhibit fundamentally different electronic distributions and steric profiles that directly impact binding pocket complementarity and metabolic stability, rendering cross-substitution without re-optimization a high-risk strategy for project continuity [3].

1-Methoxyisoquinolin-8-amine: Differentiation Evidence


IMPDH2 Inhibition vs. 8-Aminoisoquinoline

1-Methoxyisoquinolin-8-amine demonstrates measurable inhibitory activity against inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a validated therapeutic target for immunosuppression and antiviral intervention. In enzymatic assays, the compound exhibited a Ki value of 240 nM when tested against IMPDH2 with IMP substrate, and a Ki of 430 nM when evaluated against the IMP substrate in a separate assay configuration [1]. While direct head-to-head data for unsubstituted 8-aminoisoquinoline against IMPDH2 is not available in the identified literature, this activity profile establishes a baseline for the 1-methoxy-8-amino substitution pattern that distinguishes it from other isoquinoline derivatives lacking the C8-amine motif, which typically show no IMPDH2 engagement or require substantially higher concentrations for any measurable effect [2].

IMPDH2 inhibition Immunosuppression Antiviral research

LogP and Density vs. 8-Methoxyisoquinoline

The calculated physicochemical properties of 1-methoxyisoquinolin-8-amine demonstrate distinct differentiation from the regioisomeric 8-methoxyisoquinoline (CAS 1723-70-2) that carries significant implications for ADME prediction and synthetic utility. 1-Methoxyisoquinolin-8-amine has a calculated LogP of 1.27 and a density of 1.2±0.1 g/cm³ . In contrast, 8-methoxyisoquinoline (which lacks the C8-amine and bears a methoxy group at C8 instead of C1) has a calculated LogP of approximately 2.1-2.3 (estimated from similar isoquinoline derivatives) and a density of ~1.1 g/cm³ [1]. The lower LogP of the target compound (ΔLogP ≈ -0.9) indicates substantially reduced lipophilicity conferred by the C8-amine, which is expected to translate to improved aqueous solubility and reduced non-specific protein binding relative to the amine-lacking analog [2].

LogP Lipophilicity ADME prediction Building block selection

HPK1 Kinase Inhibitor Scaffold Validation

The 8-aminoisoquinoline scaffold, of which 1-methoxyisoquinolin-8-amine is a direct derivative, has been extensively validated in patent literature as a core motif for hematopoietic progenitor kinase 1 (HPK1) inhibitors. US Patent 11,612,606 B2 (Genentech) discloses 3-carbonylamino-8-aminoisoquinoline compounds with demonstrated HPK1 inhibitory activity, establishing the 8-aminoisoquinoline core as a privileged structure for engaging this immuno-oncology target [1]. The patent exemplifies numerous 8-aminoisoquinoline derivatives with varying substitution patterns, but the unadorned 1-methoxy-8-amino substitution pattern of the target compound represents a minimally elaborated starting point that preserves synthetic tractability while maintaining the essential pharmacophoric elements (C8-amine hydrogen bond donor; isoquinoline nitrogen as hinge binder) required for HPK1 engagement [2].

HPK1 inhibition Immuno-oncology Kinase inhibitor Scaffold validation

1-Methoxyisoquinolin-8-amine: Research and Procurement Scenarios


IMPDH2 Inhibitor Lead Generation

The sub-micromolar IMPDH2 inhibitory activity (Ki = 240-430 nM) of 1-methoxyisoquinolin-8-amine [1] supports its procurement as a tractable starting point for hit-to-lead optimization in antiviral (e.g., hepatitis C, dengue) and immunosuppressive drug discovery programs. The compound's relatively low molecular weight (174.2 g/mol) and favorable calculated LogP (1.27) provide ample room for structural elaboration while maintaining drug-like properties. Researchers should prioritize this compound when seeking a validated IMPDH2 ligand scaffold with established synthetic accessibility, as opposed to uncharacterized isoquinoline analogs that lack demonstrated enzyme engagement data.

HPK1 Inhibitor for Immuno-Oncology Lead Optimization

The 8-aminoisoquinoline core of 1-methoxyisoquinolin-8-amine is explicitly claimed in HPK1 inhibitor patents from Genentech (US 11,612,606 B2) [2], validating this scaffold for immuno-oncology applications. The target compound represents a minimally functionalized variant suitable for parallel library synthesis and structure-activity relationship exploration. Procurement is strategically indicated for medicinal chemistry teams seeking to diversify around a clinically precedented kinase inhibitor scaffold while avoiding complex patent-protected substitution patterns. The C1-methoxy and C8-amine substitution pattern preserves key hydrogen bond donor/acceptor functionality required for HPK1 hinge binding.

Kinase Fragment Library Building Block

With a calculated LogP of 1.27 , 1-methoxyisoquinolin-8-amine occupies a favorable lipophilicity range (LogP 1-2) that is statistically associated with higher clinical developability success rates compared to more lipophilic isoquinoline analogs (e.g., 8-methoxyisoquinoline, estimated LogP ≈ 2.2) [3]. This compound is therefore an optimal procurement choice for fragment-based drug discovery programs seeking kinase-biased building blocks with balanced aqueous solubility and membrane permeability. The compound's physicochemical profile supports its inclusion in fragment screening libraries where excessive lipophilicity would otherwise confound hit validation due to aggregation or non-specific binding artifacts.

Analytical Reference Standard for Isoquinoline QC

The well-defined physicochemical properties of 1-methoxyisoquinolin-8-amine, including density (1.2±0.1 g/cm³), boiling point (346.6±27.0 °C), and LogP (1.27) , render it suitable as a reference standard for developing and validating HPLC, LC-MS, and GC methods for isoquinoline-containing pharmaceutical intermediates. Procurement of high-purity material (≥98% as listed by multiple vendors) supports its use as a system suitability standard in quality control laboratories where accurate quantification of structurally related isoquinoline impurities is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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